molecular formula C20H16BrN3O4 B10774227 (19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Cat. No.: B10774227
M. Wt: 442.3 g/mol
InChI Key: WBLBIGPXRKCBEI-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 19 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of compound 19 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The scalability of the process ensures consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Compound 19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Compound 19 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its role in inhibiting topoisomerase I, affecting DNA replication and transcription.

    Medicine: Explored for potential therapeutic applications in treating cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound 19 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, compound 19 prevents the relaxation of supercoiled DNA, leading to the disruption of cellular processes and ultimately cell death. This mechanism is particularly relevant in cancer research, where topoisomerase I inhibitors are used to target rapidly dividing cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H16BrN3O4/c1-3-20(27)13-5-15-17-11(7-24(15)18(25)12(13)8-28-19(20)26)9(2)10-4-16(21)22-6-14(10)23-17/h4-6,27H,3,7-8H2,1-2H3/t20-/m0/s1

InChI Key

WBLBIGPXRKCBEI-FQEVSTJZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=NC=C5N=C4C3=C2)Br)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=NC=C5N=C4C3=C2)Br)C)O

Origin of Product

United States

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